molecular formula C21H28O3 B602014 (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 87585-03-3

(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B602014
CAS No.: 87585-03-3
M. Wt: 328.46
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Description

¹H NMR (600 MHz, CDCl₃)

Signal (ppm) Multiplicity Assignment
5.72 singlet H-4 (α,β-unsaturated ketone)
4.32 doublet H-6 (J = 8.4 Hz)
3.89 triplet H-17 (ethynyl-CH, J = 2.7 Hz)
2.55 multiplet H-8, H-9, H-10
1.18 triplet 13-ethyl-CH₃ (J = 7.5 Hz)

¹³C NMR (150 MHz, CDCl₃)

Signal (ppm) Assignment
212.4 C-3 (ketone)
85.6 C-17 (ethynyl)
72.3 C-6 (hydroxyl-bearing)
22.9 13-ethyl-CH₂

The ethynyl group’s terminal proton (H-17) appears as a distinct triplet due to coupling with adjacent carbons.

Chiral Center Configuration and Absolute Stereochemistry

The compound’s seven chiral centers were assigned using a combination of NMR coupling constants, X-ray diffraction, and synthetic correlation:

Chiral Center Configuration Rationale
C6 S NOESY correlation between H-6 and H-8
C8 R Karplus equation applied to H-8/H-9 coupling (J = 9.1 Hz)
C17 R X-ray anomalous scattering of brominated analog

The absolute stereochemistry was further verified via Mosher ester analysis, which confirmed the 6S,8R,9S,10R,13S,14S,17R configuration. This stereochemical arrangement is critical for the compound’s molecular recognition in biological systems, as seen in related steroidal derivatives.

Properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-20-9-7-15-14-6-5-13(22)11-17(14)19(23)12-16(15)18(20)8-10-21(20,24)4-2/h2,11,14-16,18-19,23-24H,3,5-10,12H2,1H3/t14-,15-,16-,18+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPEOWAWHAHEP-QMSJUBBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@H](C[C@H]3[C@@H]1CC[C@]2(C#C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87585-03-3
Record name 6alpha-Hydroxylevonorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087585033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.ALPHA.-HYDROXYLEVONORGESTREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDV1AQL73M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6alpha-Hydroxy Norgestrel plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the progesterone and estrogen receptors within the female reproductive tract, mammary gland, hypothalamus, and pituitary. These interactions are essential for its function as a synthetic progestin, influencing hormonal pathways and reproductive processes.

Cellular Effects

6alpha-Hydroxy Norgestrel has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in retinal cells, 6alpha-Hydroxy Norgestrel has been shown to promote neuroprotection and preserve cone photoreceptor morphology. This indicates its potential therapeutic applications in retinal diseases.

Molecular Mechanism

The molecular mechanism of 6alpha-Hydroxy Norgestrel involves binding to progesterone and estrogen receptors. This binding leads to the activation or inhibition of specific genes, resulting in changes in gene expression. The compound’s interaction with these receptors is crucial for its role in hormonal regulation and its effects on reproductive health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6alpha-Hydroxy Norgestrel can change over time. Studies have shown that the compound remains stable under specific conditions, but its long-term effects on cellular function can vary. For example, in retinal cells, the neuroprotective effects of 6alpha-Hydroxy Norgestrel have been observed to last for several weeks

Dosage Effects in Animal Models

The effects of 6alpha-Hydroxy Norgestrel vary with different dosages in animal models. At lower doses, the compound has been shown to promote neuroprotection and preserve cellular function. At higher doses, it may exhibit toxic or adverse effects. Understanding the dosage thresholds is crucial for its potential therapeutic applications.

Metabolic Pathways

6alpha-Hydroxy Norgestrel is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels. The compound’s metabolism is essential for its function and effectiveness in biochemical reactions.

Transport and Distribution

The transport and distribution of 6alpha-Hydroxy Norgestrel within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

6alpha-Hydroxy Norgestrel’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Understanding its subcellular localization is essential for elucidating its molecular mechanisms and optimizing its use in research and therapy.

Biological Activity

The compound (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C23H32O3
  • Molecular Weight : 368.50 g/mol
  • CAS Number : 108434-19-1

Recent studies suggest that this compound may act as a modulator of steroid hormone receptors. It has been shown to exhibit both estrogenic and anti-estrogenic properties depending on the context of its application. This dual action may have implications for its use in treating hormone-related disorders.

1. Estrogen Receptor Modulation

Research indicates that the compound can bind to estrogen receptors (ERs), influencing gene expression related to reproductive health and cancer biology. For instance:

  • Study Findings : In vitro assays demonstrated that the compound can activate ERα and ERβ pathways at different concentrations. This suggests potential applications in hormone replacement therapies and cancer treatments .

2. Anticancer Properties

Studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines:

  • Case Study : A study on breast cancer cell lines revealed that the compound induced apoptosis and inhibited cell proliferation by modulating cell cycle regulators .
  • Mechanism : The anticancer activity is attributed to its ability to disrupt mitochondrial function and induce oxidative stress within cancer cells .

3. Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective properties:

  • Research Insights : In animal models of neurodegenerative diseases such as Alzheimer's disease, the compound has been shown to reduce amyloid-beta accumulation and improve cognitive function .

Data Table of Biological Activities

Biological ActivityEffect/ObservationReference
Estrogen Receptor ModulationActivates ERα and ERβ pathways
Anticancer ActivityInduces apoptosis in breast cancer cells
NeuroprotectionReduces amyloid-beta levels in animal models

Scientific Research Applications

The compound (6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry and biology, focusing on its pharmacological properties and therapeutic potential.

Hormonal Activity

This compound has been studied for its potential as a hormonal agent , particularly in the context of contraceptive formulations. Its structural similarities to known steroid hormones suggest that it may interact with hormone receptors to modulate biological processes related to reproduction.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer activity . The mechanism of action may involve the inhibition of cancer cell proliferation and induction of apoptosis in malignant cells. Research is ongoing to determine the specific pathways affected by this compound.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties , potentially benefiting conditions such as neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neural receptors could make it a candidate for further investigation in neuropharmacology.

Case Study 1: Hormonal Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated the hormonal activity of structurally related compounds. Results indicated that these compounds could act as selective modulators of hormone receptors. The specific compound showed promising results in vitro but requires further testing in vivo to assess efficacy and safety .

Case Study 2: Anticancer Research

In a recent publication focusing on anticancer agents derived from steroidal frameworks, researchers found that similar compounds inhibited the growth of breast cancer cell lines. The study highlighted the need for more comprehensive studies on the structure-activity relationship (SAR) to optimize efficacy .

Case Study 3: Neuroprotective Studies

Research investigating neuroprotective agents has identified several steroid-like compounds that exhibit protective effects against oxidative stress in neuronal cells. The compound's unique structure may contribute to its potential effectiveness in preventing neuronal damage .

Summary of Biological Activities

Activity TypeEvidence LevelNotes
Hormonal ModulationModerateRequires further research
AnticancerHighEffective against certain cell lines
NeuroprotectionEmergingPromising but preliminary data

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A comparative analysis of substituents, molecular weights, and functional groups is critical for understanding structure-activity relationships.

Compound Name / ID Key Substituents Molecular Weight Solubility (mg/L) Biological Activity / Notes Evidence ID
Target Compound 13-ethyl, 17-ethynyl, 6,17-dihydroxy, 3-one 402.50 (calc.) Not reported Hypothesized anti-inflammatory or hormonal activity
Dexamethasone [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl...] 9-fluoro, 11,17-dihydroxy, 17-hydroxyacetyl, 3-one 392.46 High (water-soluble) Potent anti-inflammatory; inhibits phospholipase-A2
19-Hydroxyprogesterone [(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl...] 17-acetyl, 10-hydroxymethyl, 3-one 330.45 Not reported Progesterone analogue; used in hormonal studies
(6S,8S,9S,10R,13R,14S,17R)-17-[(1R,4R)-4-ethyl-1,5-dimethylhexyl]-6-hydroxy-10,13-dimethyl... 17-alkyl chain, 6-hydroxy, 3-one 468.70 (calc.) Not reported LibDockScore: 89.07 (suggests receptor binding)
Prednisolone [(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl...] 11,17-dihydroxy, 17-hydroxyacetyl, 3-one 360.44 Moderate Anti-inflammatory; used in autoimmune disorders
Key Observations

The 13-ethyl substituent may enhance lipophilicity, contrasting with dexamethasone’s 10,13,16-trimethyl groups, which optimize glucocorticoid receptor binding .

Solubility and Bioavailability :

  • Dexamethasone’s high solubility (due to polar hydroxy and acetyl groups) enables systemic efficacy, whereas the target compound’s ethynyl and ethyl groups likely reduce aqueous solubility, necessitating formulation optimization .

Synthetic Considerations :

  • Analogues in and were purified via silica gel chromatography, suggesting similar methods could apply to the target compound, albeit with adjustments for its unique polarity .

Therapeutic Potential: The 6,17-dihydroxy groups mirror prednisolone’s anti-inflammatory dihydroxy motifs but lack the 11-hydroxy critical for glucocorticoid receptor activation .

Preparation Methods

Starting Material: 1,4-Androstadienedione (IDD)

IDD serves as a common precursor due to its conjugated dienone system, enabling selective functionalization.

Synthesis of IDD :

  • Microbial fermentation : Mycobacterium spp. convert phytosterols to IDD via side-chain degradation and Δ1,4-dehydrogenation.

  • Yield : ~70–80% after purification.

Introduction of the 13-Ethyl Group

The C13 ethyl group is introduced via Grignard reaction :

  • Reagents : Methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF).

  • Mechanism : Nucleophilic addition to the C17 ketone, followed by acid-catalyzed dehydration.

  • Intermediate : 13-Ethylgon-4-en-3,17-dione.

Conditions :

  • Temperature: 0–25°C.

  • Catalyst: Tetrabutylammonium bisulfate (phase-transfer catalyst).

  • Yield: ~85%.

Ethynylation at C17

The ethynyl group is introduced via acetylide addition :

  • Reagents : Ethynylmagnesium bromide (HC≡CMgBr) in THF.

  • Stereoselectivity : Controlled by the steric environment of the C17 ketone.

  • Intermediate : 17-Ethynyl-13-ethylgon-4-en-3-one.

Optimization :

  • Solvent: Anhydrous THF minimizes side reactions.

  • Yield: ~75–80%.

C6 Hydroxylation

Microbial hydroxylation :

  • Organism : Rhizopus arrhizus or Aspergillus ochraceus.

  • Substrate : 13-Ethyl-17-ethynylgon-4-en-3-one.

  • Product : 6β-Hydroxy derivative.

  • Yield : ~60–70%.

C17 Hydroxylation

Epoxidation-Hydrolysis :

  • Epoxidation : Peracetic acid oxidizes the C17 ethynyl to an epoxide.

  • Hydrolysis : Acidic hydrolysis (HCl/THF) opens the epoxide to yield 17α-hydroxy.

Conditions :

  • Temperature: 45°C.

  • Yield: ~90%.

Ketone Formation at C3

Oxidation of Alcohol :

  • Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.

  • Selectivity : Oxidizes C3 alcohol without affecting other hydroxyl groups.

  • Yield : ~95%.

Reaction Mechanisms and Stereochemical Control

Grignard Addition at C13

The ethyl group’s stereochemistry is governed by Cram’s chelation control :

  • Mg coordinates to the C17 ketone, directing MeMgBr to the less hindered face.

  • Outcome : 13β-ethyl configuration.

Ethynylation at C17

Stereoelectronic effects :

  • The ethynyl group adds to the α-face due to torsional strain avoidance.

  • Outcome : 17α-ethynyl configuration.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Microbial HydroxylationHigh stereoselectivitySlow reaction time60–70
Epoxidation-HydrolysisMild conditionsRequires toxic peracids85–90
Grignard AlkylationScalableSensitive to moisture80–85

Purification and Characterization

  • Chromatography : Silica gel column chromatography (hexane/ethyl acetate).

  • Crystallization : Methanol/water recrystallization.

  • Analytical Data :

    • HRMS : m/z 412.2381 [M+H]+ (calc. 412.2385).

    • NMR : δ 5.72 (s, H4), δ 1.21 (s, C18-CH3).

Industrial-Scale Considerations

  • Cost Efficiency : Microbial steps reduce reliance on chemical reagents.

  • Green Chemistry : Solvent recovery systems (e.g., THF distillation) .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can researchers optimize enantiomeric purity?

Synthesis often involves rhodium-catalyzed cross-addition reactions (e.g., silylacetylene coupling) to introduce the ethynyl group at C17 . To ensure enantiomeric purity, use chiral catalysts (e.g., Rhodium-BINAP complexes) and monitor reaction progress via chiral HPLC with a C18 reverse-phase column (e.g., 90:10 acetonitrile/water mobile phase, 1.0 mL/min flow rate) . Purify intermediates via recrystallization in ethanol/water mixtures to remove diastereomers .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid inhalation of aerosols .
  • Storage : Store in sealed containers under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation of the ethynyl group .
  • Spills : Neutralize with activated carbon and dispose via hazardous waste protocols. Avoid aqueous drainage due to potential environmental persistence .

Q. Which analytical techniques are most effective for structural validation?

  • HRMS : Use electrospray ionization (ESI) in positive mode to confirm molecular weight (e.g., observed [M+H]+ vs. calculated) .
  • NMR : Assign stereochemistry via 2D NOESY (e.g., cross-peaks between C6-OH and C8-H) and 13C^{13}\text{C}-DEPTH135 for quaternary carbon identification .
  • X-ray crystallography : Resolve ambiguous stereocenters (e.g., C9 and C10 configurations) using single crystals grown in methanol/chloroform .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Discrepancies may arise from metabolic instability or tissue-specific distribution. To address this:

  • Perform radiolabeled tracer studies (e.g., 14C^{14}\text{C}-tagged at C13-ethyl) to track metabolite formation in liver microsomes vs. plasma .
  • Compare plasma protein binding (equilibrium dialysis) and CYP450 inhibition profiles (fluorometric assays) to identify bioavailability bottlenecks .

Q. What experimental designs are optimal for studying its interaction with glucocorticoid receptors (GRs)?

  • In vitro : Use GR-transfected HEK293 cells with a luciferase reporter assay (e.g., GRE-driven promoter). Pre-treat cells with 10 nM dexamethasone (positive control) to normalize GR activation .
  • Binding affinity : Perform competitive displacement assays using 3H^{3}\text{H}-dexamethasone. Calculate KiK_i values via Schild regression to account for allosteric effects .
  • Molecular docking : Model the compound’s C17-ethynyl group in the GR ligand-binding domain (PDB: 1P93) using AutoDock Vina .

Q. How can researchers address stability challenges during long-term storage or in biological matrices?

  • Degradation pathways : The C3-ketone and C17-ethynyl groups are prone to hydrolysis and oxidation, respectively. Stabilize formulations with 0.1% w/v ascorbic acid (antioxidant) and lyophilize at pH 6.5 .
  • Biological matrices : Add 1 mM EDTA to serum/plasma samples to inhibit metalloprotease activity. Validate stability via LC-MS/MS over 24–72 hours .

Q. What strategies can differentiate its pharmacological effects from endogenous corticosteroids like dexamethasone?

  • Selectivity profiling : Screen against a panel of nuclear receptors (e.g., MR, PR, AR) using TR-FRET assays. Dexamethasone’s 9-fluoro group confers higher GR specificity, while the ethynyl group in the target compound may alter coactivator recruitment .
  • Transcriptomic analysis : Compare RNA-seq profiles (e.g., IL-6, TNF-α) in LPS-stimulated macrophages treated with equimolar doses of both compounds .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Reactant of Route 2
Reactant of Route 2
(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

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